Ethyl 6-aminobenzofuran-3-carboxylate
Overview
Description
Ethyl 6-aminobenzofuran-3-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been a subject of research . For instance, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Pharmacological Synthesis : Ethyl 6-aminobenzofuran-3-carboxylate and its derivatives are used in the synthesis of compounds with potential pharmacological applications. For example, Basavaraja, Vaidya, and Chandrashekhar (2008) synthesized benzofuro[3,2-e]-1,4-diazepines, which were evaluated for antimicrobial and anticonvulsant activities (Basavaraja, Vaidya, & Chandrashekhar, 2008).
Corrosion Inhibition : In the field of materials science, derivatives of this compound, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1), have been investigated as corrosion inhibitors for mild steel in industrial processes. Dohare et al. (2017) found that these inhibitors exhibit high efficiency and adhere to the Langmuir adsorption isotherm, indicating their potential use in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Optical Applications : this compound derivatives have also been studied for their optical properties. For instance, Elkanzi et al. (2020) synthesized and characterized a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, which showed potential for photodiode applications due to its unique optical behavior (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Anti-Cancer Activity : In the medical field, some studies have focused on the anti-cancer properties of this compound derivatives. For instance, Abdel-Motaal, Alanzy, and Asem (2020) conducted a study where they synthesized new heterocycles using ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and evaluated their anticancer activity against the HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
Future Directions
Mechanism of Action
Target of Action
Benzofuran and indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Similar compounds like indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran and indole derivatives have been reported to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 6-aminobenzofuran-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect metabolic pathways by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C). It may degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of certain metabolites. Additionally, the compound may influence the activity of co-factors involved in redox reactions, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, it may be actively transported into mitochondria, where it can influence mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and secretion .
Properties
IUPAC Name |
ethyl 6-amino-1-benzofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJNUPVXELRDCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737405 | |
Record name | Ethyl 6-amino-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260788-13-3 | |
Record name | Ethyl 6-amino-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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